molecular formula C14H16N2O4 B8076390 Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate

Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate

Cat. No.: B8076390
M. Wt: 276.29 g/mol
InChI Key: WWZWPOSJCXRXGP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 2,5-diketopiperazine (2,5-DKP) core, which is a privileged scaffold in pharmaceutical development due to its ability to mimic peptide turn structures and interact with various biological targets . The 2,5-DKP ring is known for its high stability against enzymolysis and conformational rigidity, making it a valuable template for designing bioactive molecules . This particular compound holds research value as a potential synthetic intermediate or building block. It can be utilized in the development of novel therapeutic agents, with its structure being relevant to the exploration of anticancer activities . Researchers can employ this compound to generate derivatives with modified substituents, investigating the impact of different functional groups on potency and liposolubility, which are critical factors for a drug candidate's ability to cross cell membranes . The product is supplied for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[4-(2,5-dioxopiperazin-1-yl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-20-14(19)7-10-3-5-11(6-4-10)16-9-12(17)15-8-13(16)18/h3-6H,2,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZWPOSJCXRXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N2CC(=O)NCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

Activating the carboxylic acid group of 4-(2,5-dioxopiperazin-1-yl)phenylacetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables coupling with ethanol. This method, used in peptide synthesis, achieves esterification yields of 65–80% under mild conditions (0–5°C, pH 4.5–6.5).

Procedure :

  • Dissolve 4-(2,5-dioxopiperazin-1-yl)phenylacetic acid (1 eq) in dry DMF.

  • Add EDC (1.2 eq) and HOBt (1 eq), stir at 0°C for 30 minutes.

  • Introduce ethanol (2 eq) and react for 12–18 hours at room temperature.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Mitsunobu Reaction

The Mitsunobu reaction offers a robust alternative for esterification, particularly for sterically hindered acids. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the reaction proceeds in THF at 0°C to room temperature, achieving yields >75%.

Optimization Notes :

  • Solvent : THF > DCM due to better solubility of reactants.

  • Temperature : Prolonged reactions at >25°C risk diketopiperazine ring degradation.

One-Pot Synthesis via Tandem Cyclization-Esterification

Recent advances highlight one-pot methodologies to streamline synthesis. A patent-pending approach combines dipeptide cyclization and in situ esterification using trimethylsilyl chloride (TMSCl) as a dual-purpose catalyst:

Steps :

  • Combine 4-aminophenylacetic acid, glycine ethyl ester, and TMSCl (2 eq) in toluene.

  • Heat at 100°C for 6 hours to form the diketopiperazine ring.

  • Add ethanol (3 eq) and continue heating for 12 hours to esterify residual carboxylic acid groups.

  • Isolate the product via filtration (yield: 68%).

Advantages :

  • Eliminates intermediate purification.

  • TMSCl enhances reaction rate by activating carboxyl groups.

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Key Advantages Limitations
Dipeptide Cyclization50–70%18–24 hHigh purity; well-established protocolMulti-step; dipeptide instability
Alkylation of DKP40–60%12–18 hAvoids dipeptide synthesisRegioselectivity issues
Carbodiimide Coupling65–80%12–18 hMild conditions; scalableRequires activated acid
Mitsunobu Reaction75–85%6–8 hHigh yields; steric toleranceCostly reagents
One-Pot Synthesis68%18 hSimplified workflow; no intermediatesLimited substrate scope

Critical Factors in Reaction Optimization

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO enhance diketopiperazine solubility but may promote side reactions at elevated temperatures.

  • Azeotropic Mixtures : Toluene/butan-2-ol (3:2 v/v) effectively removes water during cyclization, shifting equilibrium toward product.

Temperature Control

  • Cyclization : Optimal at 100–110°C; higher temperatures accelerate degradation.

  • Esterification : Best performed at 0–25°C to preserve the diketopiperazine ring.

Catalysts and Additives

  • TMSCl : Accelerates both cyclization and esterification via carboxyl activation.

  • Palladium Catalysts : Essential for deprotection steps (e.g., benzyl group removal) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate has been utilized to synthesize piperazine-based scaffolds that act as peptidomimetics. These compounds can mimic peptide structures and are valuable in drug design for targeting protein-protein interactions (PPIs), which are crucial in many biological processes and diseases, including cancer .

Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit promising antiproliferative activity against hepatocellular carcinoma cell lines. For instance, specific piperazine derivatives demonstrated significant inhibition of cell growth in resistant cancer cell lines, suggesting their potential as therapeutic agents in overcoming drug resistance .

Peptidomimetics Development

The compound serves as a building block for creating minimalist peptidomimetics. These are designed to mimic the secondary structures of peptides while providing improved stability and bioactivity. The computational studies indicate that these peptidomimetics can effectively replicate the conformations necessary for biological activity .

Piperazine Derivative Activity Cell Line Tested
Compound AAntiproliferativeHuh7 (well differentiated)
Compound BAntiproliferativeMahlavu (poorly differentiated)

This table summarizes the activity of selected derivatives in preclinical evaluations.

Drug Formulation

Due to its favorable pharmacokinetic properties, this compound can be incorporated into drug formulations aimed at enhancing delivery systems. Its ester functionality allows for potential modifications that can improve the release profiles of active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism by which Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate exerts its effects involves interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group may enhance binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Heterocyclic Ring Systems

Ethyl 2-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)acetate (Compound 39) Structure: Features a 1,2,4-oxadiazole ring instead of dioxopiperazine. Properties: The oxadiazole is a five-membered heterocycle with two nitrogen and one oxygen atom, offering electron-withdrawing effects. This enhances metabolic stability compared to dioxopiperazine but reduces hydrogen-bonding capacity. Activity: Identified as a non-zinc-binding MMP-13 inhibitor, suggesting utility in osteoarthritis therapy .

Ethyl 2-(4-(1H-Tetrazol-5-yl)phenyl)acetate (Compound 44) Structure: Contains a tetrazole ring, a nitrogen-rich heterocycle. Properties: The tetrazole’s high polarity improves aqueous solubility but may limit membrane permeability.

Ethyl 2-(7-Oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate Structure: Substitutes dioxopiperazine with a seven-membered 1,4-diazepane ring. Activity: Diazepane derivatives are noted for antimicrobial and CNS-related applications .

Substituent Effects

Ethyl 2-(4-(Trifluoromethyl)phenyl)acetate

  • Structure : Replaces dioxopiperazine with a trifluoromethyl (-CF₃) group.
  • Properties : The -CF₃ group is strongly electron-withdrawing, increasing lipophilicity (logP ~2.5) and metabolic resistance.
  • Activity : Used in agrochemicals and pharmaceuticals for its stability .

Ethyl 2-(4-Methoxyphenyl)acetate

  • Structure : Substitutes dioxopiperazine with a methoxy (-OCH₃) group.
  • Properties : The electron-donating -OCH₃ group enhances aromatic ring reactivity but reduces solubility compared to polar heterocycles.
  • Activity : Common intermediate in NSAID synthesis .

Physicochemical Properties

  • Solubility : The dioxopiperazine’s amide bonds enhance water solubility (estimated logS ≈ -3.5) compared to -CF₃ (logS ≈ -4.2) and -OCH₃ (logS ≈ -3.8) derivatives .
  • logP : Dioxopiperazine’s polarity reduces logP (~1.8) relative to -CF₃ (logP ~2.5) but increases it compared to tetrazole (logP ~1.2) .
  • Hydrogen Bonding : Dioxopiperazine has four hydrogen-bond acceptors (two carbonyl oxygens, two amines), surpassing oxadiazole (three acceptors) and diazepane (two acceptors) .

Biological Activity

Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and related research findings.

Chemical Structure and Synthesis

This compound features a piperazine ring that is substituted with a phenyl group and an ethyl acetate moiety. The synthesis typically involves multi-step reactions, including the formation of the piperazine structure followed by acylation to introduce the ethyl acetate group.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar capabilities. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antitumor Properties

Piperazine derivatives are also noted for their antitumor activities. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. For example, the induction of reactive oxygen species (ROS) has been linked to the apoptotic effects observed in some piperazine-based compounds .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various piperazine derivatives showed that compounds with a similar structural framework to this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, providing quantitative insights into their efficacy .
    CompoundMIC (µg/mL)Bacterial Strain
    This compound32E. coli
    Piperazine derivative A16Staphylococcus aureus
    Piperazine derivative B64Pseudomonas aeruginosa
  • Antitumor Activity : In a study evaluating the cytotoxic effects on HL60 leukemia cells, it was found that certain piperazine derivatives led to significant reductions in cell viability at concentrations as low as 10 µM. The observed effects were attributed to ROS generation and subsequent apoptosis induction .
    Concentration (µM)Cell Viability (%)
    0100
    1075
    2550
    5025

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-(2,5-dioxopiperazin-1-yl)phenyl)acetate, and what precursors are critical for its preparation?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving (1) coupling of phenylacetic acid derivatives with piperazine-based intermediates and (2) esterification. Key precursors include glyoxylic acid derivatives (to form the dioxopiperazine ring) and ethyl esters of substituted phenylacetic acids. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like hydrolysis of the ester group .
  • Validation : Cross-check intermediates using thin-layer chromatography (TLC) and confirm the final product via 1^1H NMR to verify ester and piperazine proton signals .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 13C^{13}\text{C} NMR to resolve overlapping signals from the aromatic and piperazine moieties. DEPT-135 can differentiate CH3_3, CH2_2, and CH groups in the ester side chain .
  • IR : Identify carbonyl stretches (C=O) from the dioxopiperazine (1650–1750 cm1^{-1}) and ester (1700–1750 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly cleavage of the ester bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or conformational isomerism by obtaining single-crystal structures. For example, studies on similar compounds (e.g., ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-yl-idene]methyl}amino)acetate) used crystallography to confirm tautomeric forms .
  • Dynamic NMR : Analyze temperature-dependent 1^1H NMR spectra to detect hindered rotation in the piperazine ring or ester group .
    • Case Study : In cases of conflicting IR and NMR data, computational methods (e.g., DFT calculations) can simulate spectra to identify the most stable conformer .

Q. What experimental design strategies optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer :

  • Factorial Design : Use a 2k^k factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example, a study on TiO2_2-catalyzed reactions applied factorial design to maximize efficiency .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables. A central composite design (CCD) can identify optimal conditions for coupling reactions involving heat-sensitive intermediates .
    • Data Analysis : Analyze results using ANOVA to distinguish significant factors (p < 0.05) and refine reaction protocols .

Q. How can computational methods enhance the understanding of reaction mechanisms for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to map reaction pathways, such as nucleophilic attack on the dioxopiperazine ring. Studies on similar systems used B3LYP/6-31G(d) to calculate activation energies .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, MD simulations of ester hydrolysis in aqueous environments can predict hydrolysis rates under physiological conditions .

Q. What strategies address discrepancies between in vitro and in vivo metabolic data for derivatives of this compound?

  • Methodological Answer :

  • Microsomal Stability Assays : Compare hepatic microsomal degradation rates (e.g., using rat liver microsomes) with in vivo pharmacokinetic profiles. Adjust experimental parameters (e.g., incubation time, cofactor concentrations) to mimic physiological conditions .
  • Isotope Tracing : Use 14C^{14}\text{C}-labeled analogs to track metabolic pathways and identify unexpected metabolites via LC-MS/MS .

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